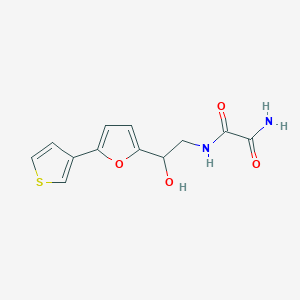

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c13-11(16)12(17)14-5-8(15)10-2-1-9(18-10)7-3-4-19-6-7/h1-4,6,8,15H,5H2,(H2,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFDVGMOMDZAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)C(CNC(=O)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that include the thiophene and furan rings. These intermediates are then subjected to further reactions to introduce the oxalamide group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Aplicaciones Científicas De Investigación

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a chemical compound that has received attention for its potential biological activity and applications in various scientific fields. The compound features a structure that includes a thiophene ring, a furan ring, and an oxalamide group, making it a subject of interest for chemical and biological studies.

Scientific Research Applications

The applications of N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide are focused on its biological activities, potential therapeutic uses, and its role in materials science.

Biological Activity: N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide exhibits significant biological activity, which contributes to its potential pharmacological applications, including antimicrobial and anticancer properties. The thiophene and furan rings are often associated with various pharmacological effects.

- Antimicrobial Properties The compound is investigated for its potential antimicrobial properties.

- Anticancer Properties It is also explored for its potential anticancer properties.

Therapeutic Potential: The potential therapeutic applications of the compound are of interest due to its unique combination of functional groups.

- The compound's structural features, including a pyrazole ring, a sulfonamide group, and a thiophene-furan moiety, contribute to its potential biological activity and versatility in various applications.

- Non-invasive imaging of lactate is significant in cancer and metabolic disorders, where glycolysis dominates . A chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method (LATEST) is based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution .

Materials Science: Due to its multifunctional nature, N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is explored in materials science for developing novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The target compound’s key structural features include:

- Oxalamide backbone : Common in bioactive molecules (e.g., umami agonists, fragrance components).

- Thiophene-furan substituent : Imparts aromaticity and electron-rich characteristics.

Comparisons with structurally related compounds (Table 1) highlight substituent-driven differences:

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Diversity : The target’s thiophene-furan system distinguishes it from methoxybenzyl (S336) or chloroaryl (Compound 9) substituents.

- Hydrogen Bonding: The hydroxyethyl group may enhance solubility or molecular interactions compared to non-polar groups (e.g., methylbenzyl in FFDc compounds).

- Electronic Effects : Thiophene and furan rings likely increase electron density compared to pyridine (S336) or nitro groups ().

Actividad Biológica

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, which include a hydroxyl group, thiophene and furan rings, and an oxalamide moiety. These components contribute to its potential pharmacological applications, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O4S2 |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 2034345-68-9 |

Synthesis

The synthesis of N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process usually starts with the preparation of thiophene and furan intermediates, which are then reacted to introduce the oxalamide group. Common reagents include various acids and bases under controlled conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing thiophene and furan rings often exhibit antimicrobial properties . In vitro studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these activities is reported to be in the range of 10–31 µg/ml for similar compounds .

Anticancer Activity

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide has been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the growth of cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). The mechanism appears to involve interaction with DNA, leading to apoptosis in cancer cells .

Case Studies

- Anticancer Studies : A study evaluated the anticancer activity of related oxalamide compounds against several cancer cell lines. Results indicated that these compounds exhibited significant cytotoxic effects compared to standard chemotherapeutics like carboplatin, suggesting a promising avenue for further research in cancer therapy .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds, demonstrating that they possess stronger activity than their corresponding ligands. This supports the hypothesis that structural modifications can enhance biological activity .

The exact mechanism of action for N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide remains under investigation. However, it is believed that its unique structure allows it to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. Further studies are necessary to elucidate these pathways.

Q & A

Basic Question: What are the key synthetic strategies for synthesizing N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide?

Answer:

The synthesis of this compound involves three critical steps:

- Cyclization of Heterocyclic Precursors : Formation of the thiophene-furan hybrid core via Friedel-Crafts acylation or metal-catalyzed cross-coupling reactions. For example, thiophene-3-carboxylic acid derivatives can react with furan precursors under acidic conditions to form the bicyclic scaffold .

- Hydroxyethyl Functionalization : Introduction of the 2-hydroxyethyl group via nucleophilic substitution or reduction of ketone intermediates. Ethylene oxide or glycolic acid derivatives are common reagents for this step .

- Oxalamide Linkage Formation : Reaction of the hydroxylated intermediate with oxalyl chloride or oxamate esters in the presence of a base (e.g., triethylamine) to form the oxalamide bond. Purification via recrystallization or column chromatography is typically required .

Advanced Question: How can computational methods optimize the reaction conditions for synthesizing this compound?

Answer:

Density functional theory (DFT) calculations can model reaction pathways and identify energy barriers. For example:

- Transition State Analysis : Calculate activation energies for key steps like cyclization or oxalamide bond formation to determine optimal temperatures and catalysts .

- Solvent Effects : Use COSMO-RS models to predict solvent polarity impacts on reaction yields. Polar aprotic solvents (e.g., DMF) may stabilize intermediates in Friedel-Crafts reactions .

- Catalyst Screening : Simulate metal-ligand interactions (e.g., Pd-catalyzed coupling) to select catalysts that minimize side reactions. Benchmarks include comparing computed vs. experimental turnover frequencies (TOFs) .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of thiophene and furan rings. For example, coupling constants in 1H NMR distinguish between 2- and 3-substituted thiophenes .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects isotopic patterns for sulfur-containing fragments .

- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group and oxalamide conformation. SHELX software is widely used for structure refinement .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-Response Curves : Perform IC50/EC50 assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects. Inconsistent activity at low vs. high doses may explain discrepancies .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., with 3H-labeled antagonists) to confirm target specificity. Off-target interactions (e.g., with GPCRs) should be ruled out .

- Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify rapid degradation pathways that could skew in vitro vs. in vivo results .

Basic Question: What purification methods are recommended for isolating this compound?

Answer:

- Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/hexane to remove unreacted precursors. Monitor purity via melting point analysis (±2°C tolerance) .

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane). TLC (Rf = 0.3–0.5) guides fraction collection .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological assays .

Advanced Question: How does the electronic structure of the thiophene-furan core influence pharmacological properties?

Answer:

- π-Conjugation Effects : The thiophene-furan system’s electron-rich aromaticity enhances binding to hydrophobic pockets in enzymes (e.g., kinase ATP sites). DFT-computed HOMO/LUMO gaps correlate with inhibitory potency .

- Hydrogen Bonding : The oxalamide group acts as a hydrogen bond donor/acceptor. Molecular dynamics simulations show stable interactions with catalytic residues (e.g., in COX-2) .

- Solubility-Lipophilicity Balance : LogP values (~2.5–3.5) predicted via Crippen’s fragmentation method guide formulation strategies for in vivo studies .

Basic Question: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene ring. Monitor via UV-Vis spectroscopy (λmax shifts >5 nm indicate degradation) .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxalamide bond. Karl Fischer titration ensures water content <0.1% .

- Oxygen Exposure : Argon/vacuum sealing prevents oxidation of the hydroxyethyl group. Periodic NMR analysis checks for aldehyde byproducts .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., kinases) in cell lines to confirm loss of compound activity .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish specific vs. non-specific interactions .

- Transcriptomic Profiling : RNA-seq identifies downstream pathways affected by treatment. Enrichment analysis (e.g., GO terms) links activity to mechanistic hypotheses .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas from oxalyl chloride reactions) .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Consult EPA guidelines for sulfur-containing waste .

Advanced Question: How can machine learning models predict novel derivatives with enhanced activity?

Answer:

- QSAR Modeling : Train models on datasets of IC50 values and molecular descriptors (e.g., topological polar surface area, LogP). Random forest or gradient-boosted algorithms achieve R² >0.8 .

- Generative Chemistry : Use VAEs (Variational Autoencoders) to design derivatives with modified substituents (e.g., replacing thiophene with selenophene) .

- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity risks for prioritized candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.